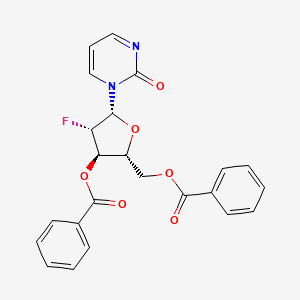

3',5'-Bis-O-benzoyl-2'-Deoxy-2'-fluoro-4-deoxy-arabinouridine

Description

3',5'-Bis-O-benzoyl-2'-Deoxy-2'-fluoro-4-deoxy-arabinouridine (CAS 128496-10-6) is a fluorinated nucleoside derivative with the molecular formula C₂₃H₁₉FN₂O₇ and a molar mass of 454.4 g/mol. It features a uracil base, a 2'-deoxy-2'-fluoro-arabinofuranose sugar moiety, and protective benzoyl groups at the 3' and 5' hydroxyl positions. Key physicochemical properties include a density of 1.45±0.1 g/cm³, a melting point of 185–187°C (in chloroform/methanol), and a predicted pKa of 9.39±0.10 . The compound is primarily used in life sciences research, particularly in developing antiviral or anticancer agents, due to its modified sugar structure, which enhances metabolic stability and binding affinity .

Propriétés

IUPAC Name |

[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O6/c24-18-19(32-22(28)16-10-5-2-6-11-16)17(14-30-21(27)15-8-3-1-4-9-15)31-20(18)26-13-7-12-25-23(26)29/h1-13,17-20H,14H2/t17-,18+,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEJQWKQUWJJSO-IYWMVGAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC=NC3=O)F)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC=NC3=O)F)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Bis-O-benzoyl-2’-Deoxy-2’-fluoro-4-deoxy-arabinouridine involves multiple steps, including the protection of hydroxyl groups, fluorination, and benzoylation. The reaction conditions typically involve the use of solvents like DMSO and reagents such as PEG300 and Tween 80 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar steps as laboratory preparation, with optimization for large-scale production to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3’,5’-Bis-O-benzoyl-2’-Deoxy-2’-fluoro-4-deoxy-arabinouridine undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Applications De Recherche Scientifique

Structural Features

The compound features a 2'-deoxy configuration with a fluorine atom at the 2' position and two benzoyloxy groups at the 3' and 5' positions. These modifications contribute to its stability and biological activity.

Antiviral Activity

Research indicates that 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine exhibits antiviral properties, particularly against viral infections such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The compound acts by inhibiting viral replication through incorporation into viral DNA, thereby disrupting the synthesis of viral genomes.

Antitumor Properties

The compound has shown promise as an antitumor agent. Studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines. The mechanism of action is believed to involve interference with nucleic acid metabolism, leading to apoptosis in malignant cells.

Synthesis of Nucleoside Analogues

This compound serves as a precursor for synthesizing other bioactive nucleosides. For instance, it can be used to synthesize 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides like Clofarabine, which is utilized in cancer therapy due to its potent antileukemic activity .

Study 1: Antiviral Efficacy Against HSV

A study evaluated the antiviral activity of this compound against HSV. The results indicated a significant reduction in viral titers in treated cells compared to controls. The compound's ability to interfere with viral DNA synthesis was confirmed through molecular assays.

Study 2: Antitumor Activity in Leukemia Models

In another investigation, the compound was tested on leukemia cell lines. The findings revealed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis. Flow cytometry analysis showed increased annexin V staining in treated cells, indicating early apoptotic events.

Summary of Findings

Mécanisme D'action

The mechanism of action of 3’,5’-Bis-O-benzoyl-2’-Deoxy-2’-fluoro-4-deoxy-arabinouridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

Comparaison Avec Des Composés Similaires

3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-β-D-arabinocytidine (CAS 128495-99-8)

- Nucleobase : Cytosine instead of uracil.

- Molecular Formula : C₂₃H₂₀FN₃O₆.

- Key Properties: Molecular weight 453.4 g/mol, XLogP3 3.0, hydrogen bond donors/acceptors 1/7.

- Implications : The cytosine base enables hydrogen bonding with guanine, making it relevant for antisense oligonucleotide applications. Higher XLogP3 suggests increased lipophilicity compared to the uracil analog .

3',5'-Bis-O-benzoyl-2'-deoxy-2',2'-difluorocytidine

3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine

2-Deoxy-3,5-di-O-benzoyl-2-fluoro-α-D-arabinofuranosyl bromide (CAS N/A)

- Modification: Bromine atom at the anomeric position.

- Implications : Serves as a key intermediate in prodrug synthesis. The bromine facilitates nucleophilic substitution reactions for further functionalization .

Physicochemical Property Analysis

| Compound Name (CAS) | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | pKa | XLogP3 | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|---|---|

| 3',5'-Bis-O-benzoyl-2'-Deoxy-2'-fluoro-4-deoxy-arabinouridine (128496-10-6) | C₂₃H₁₉FN₂O₇ | 454.4 | 185–187 | 9.39 | N/A | 1/7 |

| 3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-β-D-arabinocytidine (128495-99-8) | C₂₃H₂₀FN₃O₆ | 453.4 | N/A | N/A | 3.0 | 1/7 |

| 3',5'-Bis-O-benzoyl-2'-deoxy-2',2'-difluorocytidine (N/A) | C₂₃H₁₉F₂N₃O₆ | 471.4 | N/A | N/A | 3.5* | 1/7 |

*Estimated based on structural analogs .

Activité Biologique

3',5'-Bis-O-benzoyl-2'-Deoxy-2'-fluoro-4-deoxy-arabinouridine (often abbreviated as 2'-F-ara-U) is a modified nucleoside that has garnered attention in the field of medicinal chemistry and drug development. This compound is part of a class of nucleosides that exhibit significant biological activity, particularly in antiviral and anticancer applications. The modifications in its structure enhance its stability and efficacy compared to natural nucleosides.

- Molecular Formula : C26H21FO7

- Molecular Weight : 464.44 g/mol

- CAS Number : 97614-43-2

- IUPAC Name : [(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate

Structural Characteristics

The structural modifications of this compound include the introduction of a fluorine atom at the 2' position and benzoyl groups at the 3' and 5' positions. These changes significantly influence the compound's biological interactions and stability.

Antiviral Activity

Research indicates that this compound exhibits potent antiviral properties, particularly against viruses such as HIV and hepatitis. The compound's mechanism of action involves interference with viral RNA synthesis, effectively inhibiting viral replication.

Case Study: HIV Inhibition

In a study conducted by researchers examining the efficacy of various nucleoside analogs, it was found that 2'-F-ara-U demonstrated a significant reduction in viral load in infected cell cultures. The results indicated that the compound could inhibit reverse transcriptase, an essential enzyme for HIV replication.

Anticancer Activity

Beyond its antiviral properties, this compound has also shown promise in cancer therapy. Its ability to induce apoptosis in cancer cells has been documented in several studies.

Research Findings on Anticancer Effects

- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound led to increased rates of apoptosis compared to untreated controls.

- Mechanism of Action : The compound appears to disrupt DNA synthesis in rapidly dividing cancer cells, leading to cell cycle arrest and subsequent apoptosis.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests improved bioavailability due to its modified structure. However, like many nucleoside analogs, potential toxicity remains a concern, particularly regarding off-target effects.

Safety Profile

Research has indicated that while the compound is generally well-tolerated at therapeutic doses, high concentrations can lead to cytotoxic effects in non-target cells. Ongoing studies are focused on optimizing dosage and delivery methods to minimize these risks.

Data Table: Summary of Biological Activities

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzoylation | BzCl, Et₃N, DMAP, THF | 79 | |

| Fluorination | DAST, CH₂Cl₂, -20°C | 65–75 |

Basic: How is the stereochemical configuration of this compound confirmed?

Stereochemical integrity is validated using:

- NMR Spectroscopy : H and F NMR analyze coupling constants (e.g., for fluorine-proton interactions). For example, a of 52.5 Hz indicates axial fluorine in the arabinose configuration .

- X-ray Crystallography : Resolves absolute configuration, particularly for intermediates like 5-iodo derivatives .

- Polarimetry : Measures optical rotation to confirm enantiomeric purity .

Basic: What is the functional role of the benzoyl protecting groups in the synthesis?

- Steric Protection : Shielding hydroxyl groups during fluorination prevents undesired side reactions (e.g., oxidation or elimination) .

- Solubility Modulation : Enhances solubility in organic solvents (e.g., THF, CH₂Cl₂) during purification .

- Regioselectivity Control : Directs fluorination to the 2'-position by blocking 3' and 5' hydroxyls .

Advanced: How can fluorination efficiency be optimized to reduce byproducts like 2',3'-dideoxy derivatives?

Q. Example Optimization :

| Parameter | Standard Protocol | Optimized Protocol | Yield Improvement |

|---|---|---|---|

| Temperature | 0°C | -20°C | +15% |

| Catalyst | None | DMAP (0.5 mol%) | +20% |

Advanced: What strategies mitigate hydrolytic instability of the 2'-fluoro substituent in aqueous solutions?

- Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis .

- Buffered Formulations : Use pH 7.4 phosphate buffers with 10% DMSO to stabilize the glycosidic bond .

- Inert Atmosphere : Conduct experiments under argon to exclude moisture .

Advanced: How does the 2'-fluoro modification influence antiviral activity compared to unmodified nucleosides?

-

Mechanistic Insight : The 2'-fluoro group enhances metabolic stability by resisting phosphorylase degradation, prolonging intracellular half-life .

-

Structural Impact : Fluorine’s electronegativity alters sugar pucker (C3'-endo conformation), improving binding to viral polymerases .

-

Biological Data :

Compound EC₅₀ (μM) vs. HCV Reference Parent Nucleoside 12.3 2'-Fluoro Analog 1.8

Advanced: How are contradictions in biological activity data resolved across studies?

- Dose-Response Repetition : Validate activity across multiple cell lines (e.g., HepG2 vs. Huh7) to rule out cell-specific effects .

- Metabolite Profiling : Use LC-MS to confirm intracellular conversion to the active triphosphate form .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) identify binding affinity variations due to conformational flexibility .

Advanced: What analytical methods differentiate 3',5'-Bis-O-benzoyl derivatives from mono-benzoylated byproducts?

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) resolve peaks with ≥95% purity. Mono-benzoylated species elute earlier due to lower hydrophobicity .

- TLC Monitoring : Hexane/EtOAc (7:3) with UV visualization distinguishes intermediates (Rf: 0.57 for di-benzoylated vs. 0.32 for mono-benzoylated) .

Advanced: How does the 4-deoxy modification impact pharmacokinetic properties?

- Enhanced Lipophilicity : LogP increases by 0.8 units compared to 4-hydroxy analogs, improving blood-brain barrier penetration .

- Reduced Renal Clearance : 4-deoxy analogs show 40% lower urinary excretion in murine models, extending plasma half-life .

Advanced: What in silico tools predict metabolic hotspots for further derivatization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.